1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure similar to cyclohexane but with two nitrogen atoms replacing two of the carbon atoms. This compound is part of the diazinane family, which includes various isomers depending on the positions of the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the diazinane ring .
Industrial Production Methods: Industrial production of this compound can involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
1-Methyl-1,3-diazinane-2,4-dione: Similar structure but with a methyl group instead of a cyclohexyl group.
Hexazinone: Another diazinane derivative with different substituents.
Uniqueness: 1-Cyclohexyl-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
6297-68-3 |
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Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-cyclohexyl-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-8-7-13(11(15)12-10(8)14)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,14,15) |
InChI Key |
ZVAXQKNWXKGCON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CCCCC2 |
Origin of Product |
United States |
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